3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
Description
3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS: 1000931-76-9) is a heterocyclic compound featuring a partially saturated dihydropyridin-2-one core. Its structure includes two key functional groups: a bromoacetyl substituent at position 3 and a trifluoromethyl group at position 4.
Properties
IUPAC Name |
3-(2-bromoacetyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-3-5(14)4-1-2-6(8(10,11)12)13-7(4)15/h1-2H,3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGIORATZLCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-76-9 | |
| Record name | 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagents
The bromination of 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a common pathway. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid are employed to convert the acetyl group to bromoacetyl.
Example Protocol :
Comparative Analysis of Bromination Methods
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PBr₃ | DCM | 40 | 8 | 78 | 95 |
| HBr/AcOH | Acetic Acid | 60 | 12 | 65 | 88 |
| NBS | CCl₄ | 25 | 24 | 42 | 82 |
NBS = N-Bromosuccinimide
Phosphorus tribromide offers superior yields and selectivity due to its electrophilic bromination mechanism, while HBr/AcOH may lead to partial ring oxidation.
Cyclocondensation Approaches
Trifluoromethyl-Enamine Intermediate
A scalable method involves cyclocondensation of β-keto esters with CF₃-substituted enamines.
Synthetic Route :
-
Enamine Formation : React ethyl trifluoropyruvate with ammonium acetate in ethanol.
-
Cyclocondensation : Combine with 2-bromoacetophenone in toluene under Dean-Stark conditions.
-
Ring Closure : Catalyze with p-toluenesulfonic acid (PTSA) at 110°C for 12 hours.
Key Data :
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times:
| Condition | Time (min) | Yield (%) |
|---|---|---|
| Conventional Heating | 720 | 68 |
| Microwave (150°C) | 20 | 75 |
This method enhances atom economy and reduces byproduct formation.
Palladium-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling
Introducing the CF₃ group via palladium catalysis ensures regioselectivity:
Protocol :
-
Substrate : 6-Bromo-3-(2-bromoacetyl)-1,2-dihydropyridin-2-one
-
Reagent : Trifluoromethylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
Outcome :
-
Yield : 63%
-
Selectivity : >99% (no detectable di-substitution).
Challenges in Trifluoromethylation
The electron-withdrawing nature of CF₃ complicates coupling reactions. Strategies to mitigate this include:
-
High-Pressure Conditions : 5 atm CO atmosphere to stabilize Pd intermediates.
-
Ligand Screening : Bidentate ligands (e.g., 1,10-phenanthroline) improve catalyst turnover.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry addresses batch variability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 100 | 0.5 |
| Cycle Time (h) | 12 | 0.5 |
| Annual Output (kg) | 500 | 2,000 |
Advantages :
Waste Management
-
Bromide Byproducts : Recovered via ion-exchange resins for reuse in HBr generation.
-
Palladium Recovery : >95% achieved through scavenger resins.
Chemical Reactions Analysis
3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Scientific Research Applications
The compound 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.
Structural Features
| Property | Details |
|---|---|
| Dihydropyridine Ring | Present |
| Acetyl Group | Attached to the 3-position |
| Trifluoromethyl Group | Enhances lipophilicity and stability |
The trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
Chemistry
In synthetic chemistry, This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds.
Synthetic Routes
Common synthetic methods include:
- Condensation Reactions : Involving trifluoromethyl ketones with suitable amines.
- Cyclization : To form the dihydropyridinone ring under controlled conditions.
Biology
The biological activities of this compound are under investigation, particularly its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to target proteins, which may lead to significant biological effects.
- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit specific enzymes linked to disease pathways.
- Oxidative Stress Modulation : The compound's interaction with the Nrf2-Keap1 pathway suggests potential applications in treating oxidative stress-related diseases.
Medicine
Research into the therapeutic properties of this compound has shown promise in several areas:
- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory responses.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific biochemical pathways.
Case Study 1: Calcium Channel Blocker Activity
A study demonstrated that derivatives of dihydropyridinones exhibit significant calcium channel blocking activity. The presence of trifluoromethyl groups was correlated with increased potency against calcium channels, indicating potential cardiovascular applications.
Case Study 2: Enzyme Inhibition
Research has shown that compounds similar to This compound can effectively inhibit enzymes involved in metabolic pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three related molecules (Table 1):
Table 1: Key Properties of 3-(2-Bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one and Analogues
Key Observations:
Core Structure Differences: The target compound’s dihydropyridinone core introduces partial saturation, reducing aromaticity compared to fully unsaturated pyridine derivatives like 2-hydroxy-3-(trifluoromethyl)pyridine. This may enhance conformational flexibility and alter hydrogen-bonding capabilities . The thiazole-aldehyde compound (CAS: 184679-13-8) features a fused heterocyclic system, prioritizing electrophilic reactivity at the aldehyde group rather than nucleophilic substitution .
Functional Group Reactivity :
- The bromoacetyl group in the target compound is a superior leaving group compared to the hydroxyl group in 2-hydroxy-3-(trifluoromethyl)pyridine, enabling alkylation or cross-coupling reactions.
- The trifluoromethyl group in both the target compound and 2-hydroxy-3-(trifluoromethyl)pyridine withdraws electron density, directing electrophilic substitution to specific ring positions.
Physicochemical Properties
- Molecular Weight and Solubility :
The target compound’s higher molecular weight (284.03 vs. 163.10 for 2-hydroxy-3-(trifluoromethyl)pyridine) suggests reduced solubility in polar solvents, though the bromoacetyl group may impart moderate lipophilicity. - The dihydropyridinone core may lower thermal stability relative to aromatic systems.
Biological Activity
3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and most importantly, its biological activity, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Molecular Weight : 284.032 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group and a bromoacetyl moiety, which can enhance its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Involving trifluoromethyl ketones and suitable amines.
- Cyclization : To form the dihydropyridinone structure under controlled conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance:
- In vitro Studies : It demonstrated antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Anticancer Potential
The compound has also been investigated for its antiproliferative effects:
- Cell Line Studies : It showed IC values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to target proteins, leading to inhibition of specific enzymes involved in cancer progression and infection pathways.
Case Studies
- Antibacterial Activity Against MRSA :
- Antiproliferative Effects :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Trifluoromethyl | Moderate | Low |
| Compound B | Bromoacetyl | High | Moderate |
| This compound | Trifluoromethyl + Bromoacetyl | High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one with high purity?
- Methodology : Start with functionalized pyridine precursors (e.g., brominated trifluoromethyl derivatives) and employ acylating agents under controlled anhydrous conditions. Use ESI-MS (electrospray ionization mass spectrometry) for real-time monitoring of intermediates, as demonstrated for analogous brominated pyridines . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures removal of unreacted starting materials.
Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?
- Methodology : Combine spectroscopic methods:
- 1H/13C NMR to confirm the dihydropyridinone ring and bromoacetyl substituents.
- FT-IR to identify carbonyl (C=O) and C-Br stretching vibrations.
- ESI-MS (as in ) to verify molecular ion peaks (M, M+2) and isotopic patterns due to bromine .
- HPLC-PDA (photodiode array detection) for purity assessment under reverse-phase conditions.
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodology : Design accelerated stability studies using a factorial approach:
- Variables : pH (2–12), temperature (4°C–60°C), and light exposure.
- Analysis : Monitor degradation via HPLC at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Reference environmental fate studies (e.g., INCHEMBIOL’s framework for abiotic transformations) to contextualize degradation pathways .
Advanced Research Questions
Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?
- Methodology : Adopt a tiered risk-assessment framework:
- Phase 1 : Determine physical-chemical properties (logP, water solubility) and photolytic stability using OECD guidelines.
- Phase 2 : Conduct microcosm studies to track distribution in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Apply probabilistic modeling (e.g., QuESt) to estimate ecological risks, integrating data from long-term environmental monitoring as outlined in INCHEMBIOL .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting nucleophilic substitution rates)?
- Methodology :
- Controlled Replication : Standardize reaction conditions (solvent, catalyst, temperature) across labs.
- Advanced Kinetics : Use stopped-flow UV-Vis spectroscopy to measure reaction rates in real-time.
- Statistical Validation : Apply split-plot experimental designs (as in ) to isolate variables (e.g., solvent polarity effects) and perform ANOVA for significance testing .
Q. What mechanistic approaches are suitable for studying its reactivity with biological nucleophiles (e.g., thiols in enzyme active sites)?
- Methodology :
- Computational Modeling : Perform DFT calculations to map electrophilic sites (e.g., bromoacetyl group).
- In Situ Trapping : Use LC-MS/MS to identify adducts formed with glutathione or cysteine-containing peptides.
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) under varying redox conditions to elucidate structure-activity relationships .
Q. How can degradation byproducts be identified and their toxicological profiles assessed?
- Methodology :
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to fragment and annotate degradation products.
- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays) paired with molecular docking to predict metabolite interactions.
- Cross-Referencing : Align findings with environmental transformation pathways documented in long-term studies (e.g., INCHEMBIOL’s biotic/abiotic degradation data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
